molecular formula C5H4F3N3 B1429293 6-(Trifluoromethyl)pyridazin-3-amine CAS No. 935777-24-5

6-(Trifluoromethyl)pyridazin-3-amine

Cat. No.: B1429293
CAS No.: 935777-24-5
M. Wt: 163.1 g/mol
InChI Key: WPZXOYUWWTZHFO-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic compound with the molecular formula C5H4F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Trifluoromethyl)pyridazin-3-amine involves the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with ammonium hydroxide in tetrahydrofuran (THF) under microwave heating at 100°C for one hour . The reaction mixture is then evaporated, and the residue is extracted with dichloromethane to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-(Trifluoromethyl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity.

Properties

IUPAC Name

6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXOYUWWTZHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733032
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935777-24-5
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridazin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-6-trifluoromethylpyridazine (1.6 g, 8.80 mmol) and ammonium hydroxide (9 mL) in THF (3 mL) was heated at 100° C. in a microwave reactor for 1 h. After this period, the reaction mixture was evaporated and the residue was extracted with dichloromethane. The combined extract was dried over with MgSO4, filtered, and evaporated under reduce pressure to afford 301a (1.3 g, 93%) as a white solid. MS-ESI: [M+H]+ 164.1
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-trifluoromethyl-pyridazine (1.6 g, 8.8 mmol) (prepared by a procedure similar to that described in Tetrahedron, 1999, 55 (52), 15067-15070) and ammonium hydroxide (30 ml) in THF (10 ml) was heated at 100° C. in a microwave reactor (Emrys Optimizer; 0-9 Barr) for 1 h. After this period, the reaction mixture was evaporated and the residue extracted with dichloromethane. The combined extracts were dried (MgSO4), filtered and the solvents evaporated in vacuo to give D6 (1.3 g, 93%). C5H4F3N3 requires 163; Found 164 (MH+)
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does JNJ-37822681 interact with its target and what are the downstream effects?

A1: JNJ-37822681 acts as a dopamine D2 receptor antagonist []. It binds to the D2 receptor, preventing dopamine from binding and activating the receptor. This blockade of dopamine signaling leads to several downstream effects, including:

  • Inhibition of apomorphine-induced stereotypy: JNJ-37822681 effectively reduces the repetitive, purposeless movements induced by apomorphine, a dopamine agonist, in animal models [].
  • Reduction of d-amphetamine/phencyclidine-induced hyperlocomotion: The compound demonstrates efficacy in reducing the excessive motor activity induced by drugs like amphetamine and phencyclidine, further supporting its antipsychotic potential [].
  • Increased prolactin levels: Blocking D2 receptors in the pituitary gland leads to increased prolactin release. JNJ-37822681 exhibits this effect, indicating its ability to engage with D2 receptors in vivo [].

Q2: What is known about the Structure-Activity Relationship (SAR) of 6-(Trifluoromethyl)pyridazin-3-amine derivatives like JNJ-37822681?

A2: While the paper focuses on the specific properties of JNJ-37822681, it highlights that its fast dissociation rate from the D2 receptor is a key characteristic potentially linked to a reduced risk of extrapyramidal symptoms (EPS) compared to other antipsychotics []. This suggests that modifications to the this compound scaffold that influence the compound's binding kinetics could significantly impact its efficacy and side effect profile. Further research exploring variations in the N-substituent at the 3-position of the pyridazine ring, particularly focusing on the piperidine ring and its substitutions, could be valuable for understanding the SAR and optimizing this class of compounds for improved therapeutic outcomes.

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